N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide
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Overview
Description
N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a 4-chlorophenyl group and an oxoethoxy linkage, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxoethoxy intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with ethylene glycol under basic conditions to form the oxoethoxy intermediate.
Coupling with 3-aminophenylbenzamide: The oxoethoxy intermediate is then reacted with 3-aminophenylbenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different functional groups, leading to distinct biological activities.
N-(4-Chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Another structurally related compound with potential therapeutic applications.
Uniqueness
N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxoethoxy linkage and chlorophenyl group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H16ClNO3 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H16ClNO3/c22-17-11-9-15(10-12-17)20(24)14-26-19-8-4-7-18(13-19)23-21(25)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,25) |
InChI Key |
YPXVJSBZPLQOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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